

Spectroscopic Profile of 1-Methyl-1,3-cyclohexadiene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1,3-cyclohexadiene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1,3-cyclohexadiene**, a cyclic diene of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Methyl-1,3-cyclohexadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a specific high-resolution spectrum with assigned coupling constants was not readily available in the searched literature, general chemical shift regions for protons in similar environments are well-established. The expected proton NMR spectrum would feature signals corresponding to the vinylic, allylic, and methyl protons.

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum provides a distinct fingerprint of the carbon skeleton.

Carbon Atom	Chemical Shift (δ) in ppm
C1	132.0
C2	122.0
C3	128.0
C4	26.0
C5	22.0
C6	30.0
CH ₃	21.0

Note: The assignments are based on typical chemical shifts for substituted cyclohexadienes and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **1-Methyl-1,3-cyclohexadiene** displays characteristic absorption bands corresponding to its functional groups.^[1]

Wavenumber (cm ⁻¹)	Vibrational Mode
~3030	=C-H Stretch (vinylic)
~2930	C-H Stretch (aliphatic)
~1650	C=C Stretch (conjugated diene)
~1450	C-H Bend (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of **1-Methyl-1,3-cyclohexadiene** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a characteristic fragmentation pattern.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
94	100	[M] ⁺ (Molecular Ion)
79	~80	[M - CH ₃] ⁺
77	~60	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of **1-Methyl-1,3-cyclohexadiene**.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer, such as a 400 or 500 MHz instrument.^[2]

- **Sample Preparation:** A small amount of **1-Methyl-1,3-cyclohexadiene** is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
- **Instrument Setup:** The spectrometer is tuned and locked onto the deuterium signal of the solvent.
- **Data Acquisition:** For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- **Data Processing:** The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy

Infrared spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

- **Sample Preparation:** For a liquid sample like **1-Methyl-1,3-cyclohexadiene**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

- **Background Spectrum:** A background spectrum of the clean, empty salt plates is recorded.
- **Sample Spectrum:** A drop of the sample is placed on one salt plate, and the second plate is carefully placed on top to create a thin, uniform film. The sample spectrum is then recorded.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

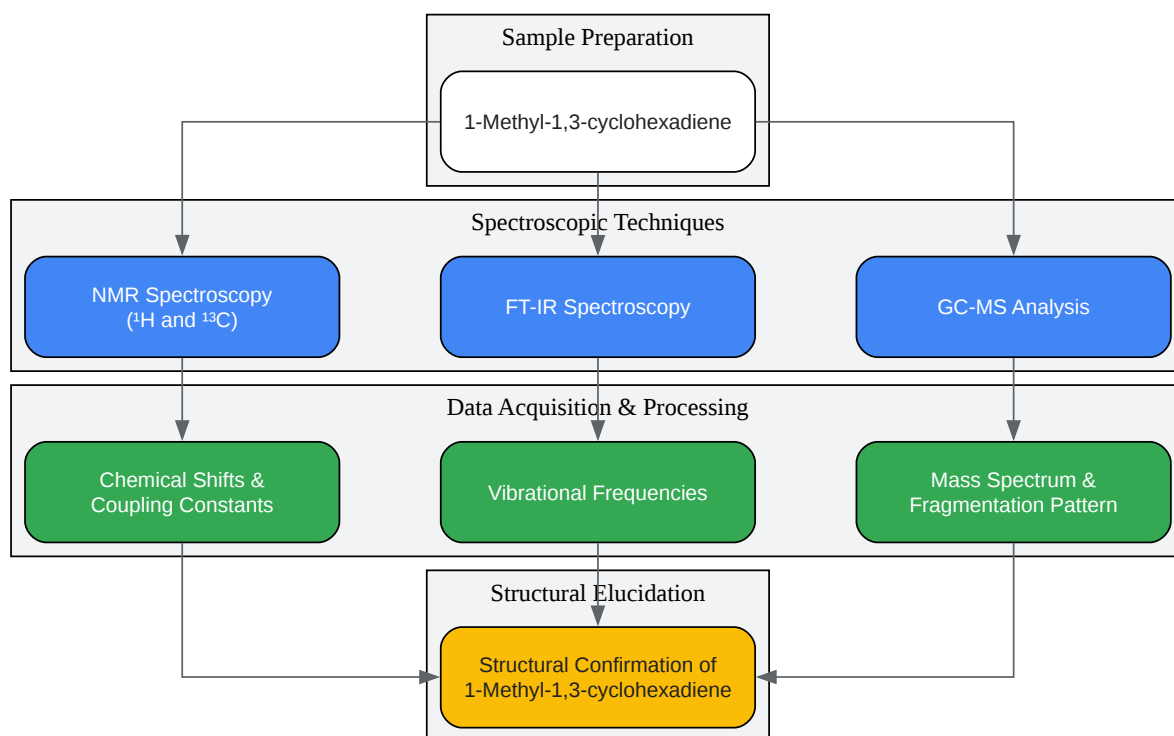
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.

- **Sample Preparation:** A dilute solution of **1-Methyl-1,3-cyclohexadiene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- **GC Separation:** A small volume of the sample is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure good separation.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the compound's structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-Methyl-1,3-cyclohexadiene**.



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Caption: Workflow for the spectroscopic analysis of **1-Methyl-1,3-cyclohexadiene**.

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References

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